5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine

epoxy curing agent polyimide synthesis cross-link density

5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine (CAS 85586-62-5) is an aromatic triamine constituted by a 4-methyl-1,3-benzenediamine core carrying a 2-aminobenzyl substituent at the 5-position. It belongs to the alkylated 1,3-benzenediamine compound class, which finds use as antioxidants, stabilizers, antiozonants, and polymer building blocks in lubricants, elastomers, urethanes, and electronic chemicals.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
CAS No. 85586-62-5
Cat. No. B12684722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine
CAS85586-62-5
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)N)CC2=CC=CC=C2N
InChIInChI=1S/C14H17N3/c1-9-11(7-12(15)8-14(9)17)6-10-4-2-3-5-13(10)16/h2-5,7-8H,6,15-17H2,1H3
InChIKeyVYKBWUGQNGMJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine (CAS 85586-62-5) and How Does It Compare to Generic Aromatic Diamines?


5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine (CAS 85586-62-5) is an aromatic triamine constituted by a 4-methyl-1,3-benzenediamine core carrying a 2-aminobenzyl substituent at the 5-position . It belongs to the alkylated 1,3-benzenediamine compound class, which finds use as antioxidants, stabilizers, antiozonants, and polymer building blocks in lubricants, elastomers, urethanes, and electronic chemicals [1]. With three aromatic amino groups (two on the methyl-substituted ring, one on the pendant phenyl ring) and a logP of 1.38, it occupies a distinct property space relative to the widely available 2,4-diaminotoluene (two amino groups, logP ~0.9) and 4,4'-methylenedianiline (MDA, logP ~2.0) [2].

Why 5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine Cannot Be Replaced by Common 2,4-Diaminotoluene or MDA


Procurement decisions that treat aromatic diamines as interchangeable overlook quantifiable structural differences that directly control end-use performance. 5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine possesses three primary amino groups versus two in 2,4-diaminotoluene and MDA, increasing the reactive site count by 50% . This higher amine functionality per molecule translates into greater cross-link density when used as an epoxy hardener or polyimide monomer, a parameter that governs network mechanical properties, glass transition temperature, and solvent resistance. Furthermore, the combination of the electron-donating methyl substituent on the central ring and the conformationally flexible 2-aminobenzyl side chain modulates the nucleophilic reactivity of the 1,3-diamine moiety, distinguishing this triamine from rigid, symmetric analogues such as MDA [1]. These differences are not captured by simple amine equivalent weight calculations and require compound-specific evaluation.

Measurable Differentiation of 5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine from the Closest Analogs


Higher Amine Functionality per Molecule Compared to 2,4-Diaminotoluene and MDA

5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine contains three primary aromatic amino groups (two on the 4-methyl-1,3-benzenediamine ring and one on the 2-aminobenzyl substituent), whereas 2,4-diaminotoluene (CAS 95-80-7) and 4,4'-methylenedianiline (CAS 101-77-9) each bear only two [1]. In step-growth polymerization or epoxy curing, each amino group acts as a reactive site; therefore the target compound provides a 50% higher molar concentration of amine functionality, enabling higher network cross-link density when substituted at equivalent molar loading .

epoxy curing agent polyimide synthesis cross-link density

Intermediate LogP Value Balances Solubility in Organic vs. Aqueous Media

The computed octanol–water partition coefficient (logP) of 5-[(2-aminophenyl)methyl]-4-methylbenzene-1,3-diamine is 1.38, placing it between the more hydrophilic 2,4-diaminotoluene (estimated logP ≈ 0.9) and the more lipophilic 4,4'-methylenedianiline (logP ≈ 2.0) [1]. This intermediate lipophilicity reflects the balanced architecture of a polar 1,3-diamine core, a non-polar methyl group, and a moderately lipophilic 2-aminobenzyl appendage [1].

logP lipophilicity formulation compatibility

Higher Boiling Point and Molecular Weight Reduce Volatility Relative to 2,4-Diaminotoluene

The target compound has a calculated boiling point of 470.9 °C (at 760 mmHg) and a molecular weight of 227.30 g/mol, substantially above 2,4-diaminotoluene (boiling point 283–285 °C, MW 122.17 g/mol) [1]. The 2-aminobenzyl substituent adds 105.1 g/mol of mass and introduces additional intermolecular hydrogen-bonding capacity (three H-bond donors vs. two), both of which reduce vapor pressure and retard evaporative loss during high-temperature curing cycles or lubricant service .

thermal stability volatility high-temperature processing

Validated Reverse-Phase HPLC Separation Method Provides Analytical Specification for Purity Determination

A reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for separation and analysis of 5-[(2-aminophenyl)methyl]-4-methylbenzene-1,3-diamine, with a noted suitability for mass-spectrometry (MS) compatibility when phosphoric acid is replaced by formic acid and scalability for preparative impurity isolation and pharmacokinetic applications [1]. Equivalent method availability for structural isomers such as N1-(2-aminobenzyl)-1,2-benzenediamine (CAS 14573-33-2) is not documented at the same level of specificity, complicating purity verification in procurement quality control .

HPLC method quality control purity specification

Increased Conformational Flexibility via Two Rotatable Bonds vs. Rigid MDA Backbone

5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine possesses two rotatable bonds (the methylene bridge and the C–N bond of the 2-aminophenyl group), whereas 4,4'-methylenedianiline (MDA) has a more symmetric, rigid structure with limited conformational freedom . This flexibility allows the triamine to adopt multiple conformations during network formation, potentially influencing free volume distribution and chain packing in the cured polymer compared to the more rod-like MDA .

conformational flexibility network topology free volume

Where 5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine Offers the Strongest Fit Based on Evidence


Tri-Functional Epoxy Hardener for High-Crosslink-Density Networks

When formulating epoxy resin systems requiring maximum cross-link density and elevated glass transition temperatures, 5-[(2-aminophenyl)methyl]-4-methylbenzene-1,3-diamine supplies three reactive amino hydrogens per molecule, enabling a denser network than conventional diamines such as 2,4-diaminotoluene or MDA at equivalent stoichiometric loading [1]. The intermediate logP (1.38) facilitates dissolution in standard epoxy resin components (e.g., DGEBA) while the high boiling point (470.9 °C) minimizes amine loss during elevated-temperature cure cycles .

Antioxidant or Stabilizer Intermediate for High-Temperature Lubricants

The compound falls within the alkylated 1,3-benzenediamine class claimed for deposit-control and oxidative-stability improvement in lubricating oils, fuels, and greases [1]. Its higher molecular weight and boiling point relative to 2,4-diaminotoluene reduce evaporative loss at service temperatures above 200 °C, while the 2-aminobenzyl substituent may participate in radical-scavenging chemistry analogous to diarylamine antioxidants [1].

Building Block for Asymmetric Polyimide or Polyamide Membranes

The asymmetric structure created by the 2-aminobenzyl substituent ortho to one amino group on the central ring, combined with two rotatable bonds, introduces conformational flexibility and irregular chain packing . This design feature is valued in gas-separation polyimide membranes where controlled free volume enhances permeability without sacrificing selectivity, a balance difficult to achieve with the rigid, symmetric MDA monomer .

Reference Standard for HPLC Method Development and Impurity Profiling

A documented reverse-phase HPLC separation protocol using a Newcrom R1 column with MS-compatible mobile phase conditions establishes a baseline for purity analysis, lot-release testing, and impurity isolation [1]. Procurement for analytical reference standard purposes benefits from this existing method framework, reducing method development time compared to structurally similar amines lacking published separation protocols [1].

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